2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

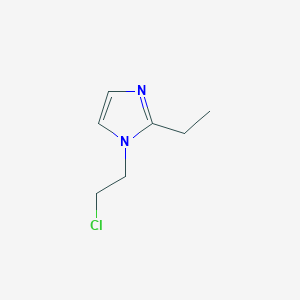

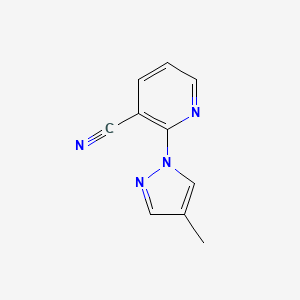

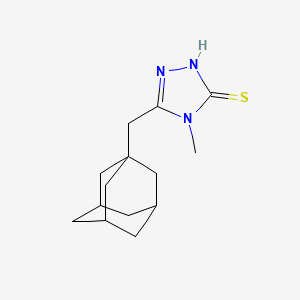

“2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile” is a chemical compound with the molecular formula C10H8N4 and a molecular weight of 184.20 . It is intended for research use only and not for diagnostic or therapeutic use .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8N4/c1-8-6-13-14(7-8)10-9(5-11)3-2-4-12-10/h2-4,6-7H,1H3 . This code provides a specific description of the molecule’s structure. For a detailed molecular structure analysis, it is recommended to use specialized software or tools.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound has a molecular weight of 184.20 . For more detailed physical and chemical properties, it is recommended to refer to a material safety data sheet (MSDS) or similar resources.Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile serves as a key building block in the synthesis of various heterocyclic compounds. Its derivatives, including 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones (DCNP), have shown valuable reactivity, making them useful in creating a broad spectrum of heterocycles like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This extensive applicability in heterocyclic chemistry underscores its significance in synthesizing dyes and diverse classes of heterocyclic compounds under mild conditions, expanding the horizons of synthetic organic chemistry and material sciences (Gomaa & Ali, 2020).

Antimicrobial and Anticancer Applications

Compounds containing the pyrazole moiety, such as this compound, are recognized for their potent medicinal properties. Methyl-substituted pyrazoles, in particular, have demonstrated significant biological activities, including antimicrobial and anticancer effects. These attributes point towards their potential in developing new therapeutic agents, reflecting the importance of pyrazole derivatives in medicinal chemistry (Sharma et al., 2021).

Neuroprotective Properties

Recent studies have highlighted the neuroprotective properties of pyrazoline derivatives, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. By investigating the structure-activity relationships (SARs) and conducting molecular docking simulations, researchers have identified pyrazolines as promising candidates for managing neurodegenerative disorders, owing to their ability to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are targets in Alzheimer's and Parkinson's disease treatments (Ahsan et al., 2022).

Environmental and Agricultural Applications

In addition to their pharmaceutical applications, pyrazole derivatives have found relevance in environmental and agricultural contexts. For instance, fipronil, a phenyl-pyrazole insecticide, and its degradation by microorganisms illustrate the environmental impact and biodegradation pathways of pyrazole-containing compounds. Understanding the biodegradation mechanisms can lead to the development of more environmentally friendly pesticides and strategies for mitigating pollution (Zhou et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection . For detailed safety and hazard information, it is recommended to refer to a material safety data sheet (MSDS) or similar resources.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withNicotinamide phosphoribosyltransferase (NAMPT) , which catalyzes the rate-limiting step of the NAD+ salvage pathway .

Mode of Action

It’s plausible that it may interact with its target in a manner similar to related compounds, potentially influencing the activity of nampt .

Biochemical Pathways

The compound likely affects the NAD+ salvage pathway , given the potential interaction with NAMPT . This pathway plays a pivotal role in many biological processes, including metabolism and aging .

Result of Action

The activation of nampt, if it is indeed the target, could have therapeutic implications for a diverse array of diseases .

Analyse Biochimique

Biochemical Properties

2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with nicotinamide phosphoribosyltransferase, an enzyme involved in the NAD+ salvage pathway. This interaction can modulate the enzyme’s activity, thereby affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nicotinamide phosphoribosyltransferase can lead to changes in NAD+ levels, which in turn affects various cellular processes such as energy metabolism, DNA repair, and cell survival . Additionally, this compound has been observed to impact cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its binding to nicotinamide phosphoribosyltransferase can inhibit the enzyme’s activity, resulting in altered NAD+ levels and subsequent changes in cellular metabolism . This compound can also influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, such as inducing apoptosis or disrupting normal cellular metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to NAD+ metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase, influencing the flux of metabolites through these pathways . This compound can also affect the levels of key metabolites, thereby altering the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution within tissues can also influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall function within the cell .

Propriétés

IUPAC Name |

2-(4-methylpyrazol-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-8-6-13-14(7-8)10-9(5-11)3-2-4-12-10/h2-4,6-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJLOERNRQNJBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=CC=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649231 |

Source

|

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119391-07-9 |

Source

|

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

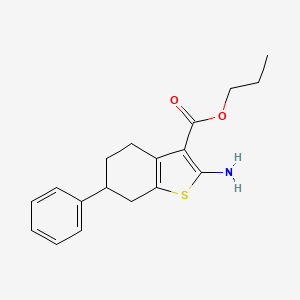

![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)

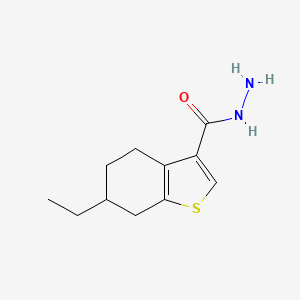

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)

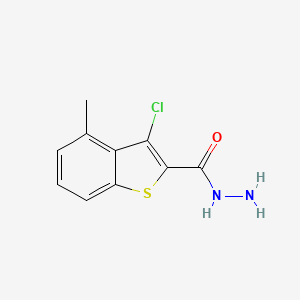

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

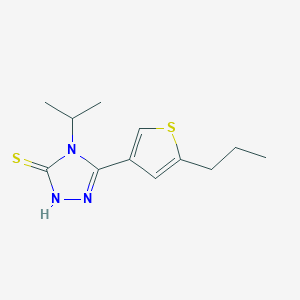

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)